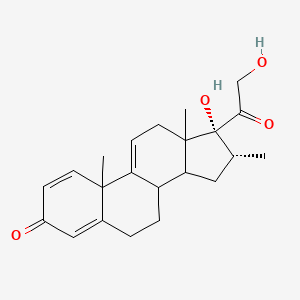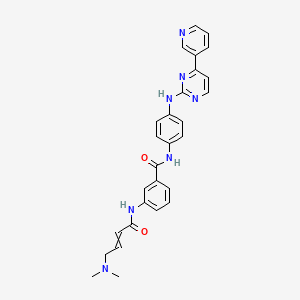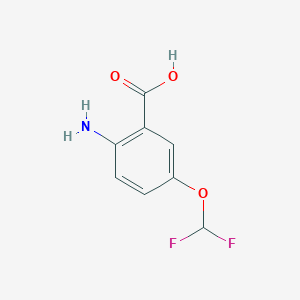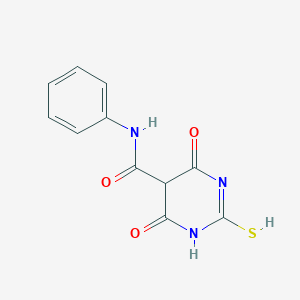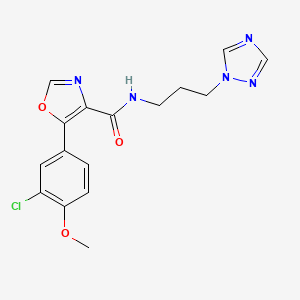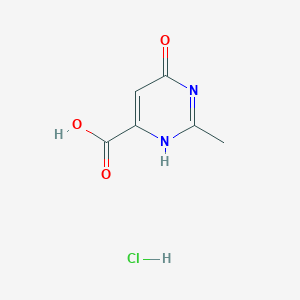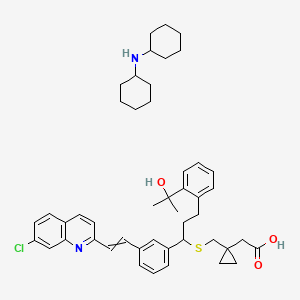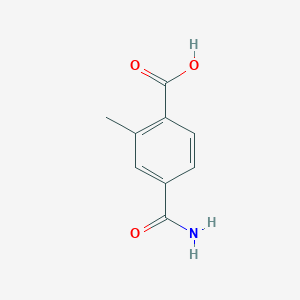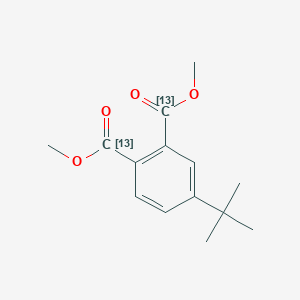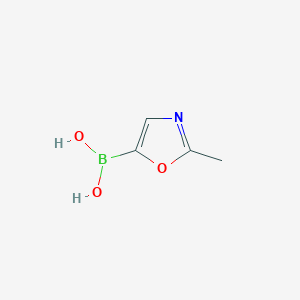
(2-Methyl-1,3-oxazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1,3-oxazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boron atom attached to an oxazole ring, which is further substituted with a methyl group at the 2-position. This compound is known for its role in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Methyl-1,3-oxazol-5-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of hydroboration and subsequent oxidation or substitution reactions are likely employed on a larger scale to produce this compound efficiently.
化学反応の分析
Types of Reactions
(2-Methyl-1,3-oxazol-5-yl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions are generally mild, making these reactions highly functional group tolerant .
Major Products
The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized via Suzuki-Miyaura coupling .
科学的研究の応用
(2-Methyl-1,3-oxazol-5-yl)boronic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool for studying biological systems.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
作用機序
The mechanism of action of (2-Methyl-1,3-oxazol-5-yl)boronic acid involves its role as a mild electrophile in various chemical reactions. In Suzuki-Miyaura coupling, it participates in transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds . The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to form reversible covalent bonds with biological molecules is of particular interest .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Thienylboronic acid
Uniqueness
(2-Methyl-1,3-oxazol-5-yl)boronic acid is unique due to its oxazole ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
特性
IUPAC Name |
(2-methyl-1,3-oxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJCENZXCFGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-aza-1-azoniabicyclo[2.2.2]octane;(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;chloride](/img/structure/B8056525.png)
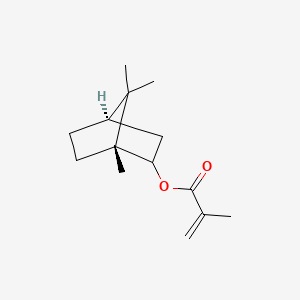
methanone](/img/structure/B8056533.png)
![(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8056538.png)
